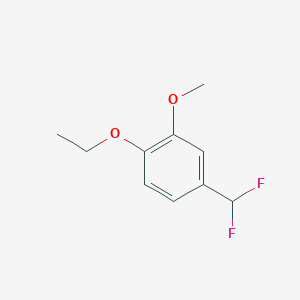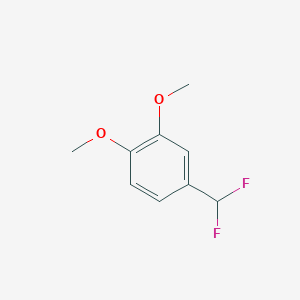
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) is a complex organic compound featuring a tetrazine ring linked to two benzene-1,2-diol groups. This compound is of significant interest due to its potential applications in various fields, including materials science and medicinal chemistry. The tetrazine ring is known for its electron-accepting properties, which can be exploited in various chemical reactions and applications.
准备方法
The synthesis of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) typically involves multiple steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can yield tetrazine rings.
Attachment of Benzene-1,2-diol Groups: The benzene-1,2-diol groups can be introduced through nucleophilic substitution reactions. This involves reacting the tetrazine ring with benzene-1,2-diol derivatives under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
化学反应分析
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
科学研究应用
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) has a wide range of scientific research applications:
Materials Science: The compound can be used as a building block for the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: The electron-accepting properties of the tetrazine ring make the compound a potential candidate for the development of new drugs, particularly in the field of cancer therapy.
Biological Research: The compound can be used as a fluorescent probe for imaging and detecting biological molecules.
作用机制
The mechanism of action of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) involves its interaction with molecular targets through its electron-accepting properties. The tetrazine ring can participate in inverse electron demand Diels-Alder reactions, forming covalent bonds with electron-rich dienes. This property can be exploited in various applications, including drug design and materials science .
相似化合物的比较
Similar compounds to 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) include:
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dianiline: This compound features aniline groups instead of benzene-1,2-diol groups.
1,2,4,5-Tetrazine-bis-1,2,4-triazoles: These compounds contain triazole rings in addition to the tetrazine ring.
The uniqueness of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) lies in its combination of the tetrazine ring with benzene-1,2-diol groups, which imparts specific chemical and physical properties that can be tailored for various applications.
属性
分子式 |
C14H10N4O4 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC 名称 |
4-[6-(3,4-dihydroxyphenyl)-1,2,4,5-tetrazin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H10N4O4/c19-9-3-1-7(5-11(9)21)13-15-17-14(18-16-13)8-2-4-10(20)12(22)6-8/h1-6,19-22H |
InChI 键 |
YJATXBOFSPSXAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NN=C(N=N2)C3=CC(=C(C=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)










